2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride
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Overview
Description
2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride is a chemical compound that features a triazole ring attached to a cyclohexane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride typically involves the reaction of cyclohexanone with 1H-1,2,4-triazole under specific conditions. One common method involves the nucleophilic substitution of cyclohexanone with 1H-1,2,4-triazole in the presence of a suitable base . The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The triazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes.
Biological Research: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,4-triazol-1-yl)cyclohexanone: Similar structure but lacks the carboxylic acid group.
1-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid: Similar structure but without the hydrochloride salt.
2-(1H-1,2,4-triazol-1-yl)acetic acid: Contains a triazole ring but with an acetic acid moiety instead of a cyclohexane ring.
Uniqueness
The presence of both the triazole ring and the cyclohexane carboxylic acid moiety in 2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride provides unique chemical properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H14ClN3O2 |
---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
2-(1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-9(14)7-3-1-2-4-8(7)12-6-10-5-11-12;/h5-8H,1-4H2,(H,13,14);1H |
InChI Key |
QTCGDEQDDYIJQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N2C=NC=N2.Cl |
Origin of Product |
United States |
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